molecular formula C18H24N4O4S B2599332 methyl 3-ethyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1322747-49-8

methyl 3-ethyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B2599332
CAS RN: 1322747-49-8
M. Wt: 392.47
InChI Key: HDKKZKDEMHXASW-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B cells in various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Anticancer Properties

  • Synthesis and Anticancer Evaluation : A study by Mallesha et al. (2012) involved synthesizing derivatives of pyrazole-4-carboxylate and assessing their antiproliferative activity against human cancer cell lines. Compounds showed good activity, suggesting potential as anticancer agents [Mallesha, L., et al. (2012)].
  • Anticancer Activity of Thiazoles : Turov (2020) researched polyfunctional substituted 1,3-thiazoles, finding that compounds with a piperazine substituent exhibited significant anticancer activity on various cancer cell lines [Turov, K. (2020)].

Antibacterial and Antifungal Activities

  • Newer Carbazole Derivatives : Sharma et al. (2014) synthesized carbazole derivatives showing significant antibacterial and antifungal activities, with potential applications in combating microbial resistance [Sharma, D., et al. (2014)].
  • Heterocyclic Sulfonamide-Amide Derivatives : Abbavaram et al. (2013) reported the synthesis of bifunctional sulfonamide-amide derivatives, which demonstrated significant in vitro antibacterial and antifungal activities [Abbavaram, B., & Reddyvari, H. (2013)].

Enzyme Inhibition for Neuroinflammation

  • PET Agent for Imaging IRAK4 Enzyme : Wang et al. (2018) synthesized a compound for potential use as a PET imaging agent targeting the IRAK4 enzyme in neuroinflammation studies [Wang, X., et al. (2018)].

Multifunctional Agents for CNS Disorders

  • Multimodal CNS Agents : Canale et al. (2016) explored N-alkylated arylsulfonamides as multifunctional agents for CNS disorders, highlighting their potential in treating complex diseases with polypharmacological approaches [Canale, V., et al. (2016)].

Corrosion Inhibition

  • Corrosion Inhibitors for Industrial Applications : Dohare et al. (2017) investigated the use of pyranpyrazole derivatives as corrosion inhibitors for mild steel, relevant to industrial pickling processes [Dohare, P., et al. (2017)].

properties

IUPAC Name

methyl 5-ethyl-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-4-15-16(18(23)26-3)17(20-19-15)27(24,25)22-10-8-21(9-11-22)14-7-5-6-13(2)12-14/h5-7,12H,4,8-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKKZKDEMHXASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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